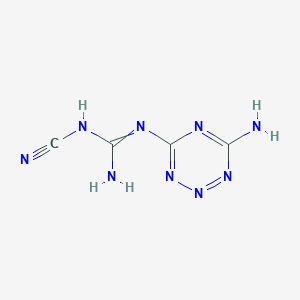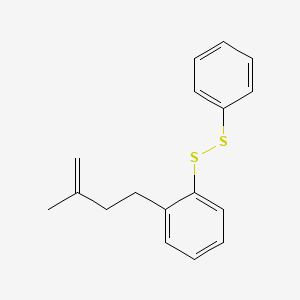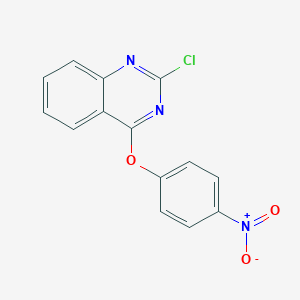
Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N'-cyano-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N’-cyano- is a complex organic compound that features a guanidine group attached to a tetrazine ring with an amino and cyano substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N’-cyano- typically involves multi-step organic reactions. One common approach might include the formation of the tetrazine ring followed by the introduction of the guanidine and cyano groups. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, focusing on cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N’-cyano- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions could modify the functional groups, potentially leading to new derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions might be used to introduce new substituents onto the tetrazine ring.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield different tetrazine derivatives, while substitution reactions could introduce a variety of functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N’-cyano- might be used as a building block for synthesizing more complex molecules or as a reagent in various organic transformations.
Biology
In biological research, this compound could be explored for its potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry
In industry, Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N’-cyano- could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N’-cyano- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other guanidine derivatives or tetrazine-containing molecules. Examples could be:
- Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N’-methyl-
- Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N’-ethyl-
Uniqueness
What sets Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N’-cyano- apart from these similar compounds could be its specific substituents, which might confer unique chemical reactivity or biological activity. The presence of the cyano group, for example, could influence its electronic properties and interactions with other molecules.
Propiedades
Número CAS |
60438-49-5 |
|---|---|
Fórmula molecular |
C4H5N9 |
Peso molecular |
179.14 g/mol |
Nombre IUPAC |
2-(6-amino-1,2,3,5-tetrazin-4-yl)-1-cyanoguanidine |
InChI |
InChI=1S/C4H5N9/c5-1-8-2(6)9-4-10-3(7)11-13-12-4/h(H5,6,7,8,9,10,11,12) |
Clave InChI |
AXCHJRLHMWPHSW-UHFFFAOYSA-N |
SMILES canónico |
C(#N)NC(=NC1=NN=NC(=N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597483.png)





![1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]](/img/structure/B14597526.png)
![3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid](/img/structure/B14597528.png)
![Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate](/img/structure/B14597531.png)




![1,4-Diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14597557.png)
